2-(Benzylamino)-N-isobutylbenzamide is a compound that belongs to the class of amides, characterized by the presence of a benzylamino group and an isobutyl substituent on the nitrogen atom. Its chemical structure can be represented as follows:
This compound exhibits a unique arrangement of functional groups, which contributes to its potential biological activities and applications in medicinal chemistry.
Research indicates that 2-(Benzylamino)-N-isobutylbenzamide possesses significant biological activity. It has been studied for its antiangiogenic properties, which are crucial in inhibiting the formation of new blood vessels—an essential process in tumor growth and metastasis. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at treating cancer and other angiogenesis-related diseases .
The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves several key steps:
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.
2-(Benzylamino)-N-isobutylbenzamide has potential applications in various fields:
Interaction studies involving 2-(Benzylamino)-N-isobutylbenzamide have focused on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with proteins involved in angiogenesis. Preliminary results suggest that it may inhibit specific kinases or receptors critical for endothelial cell proliferation and migration, thus providing a mechanism for its antiangiogenic effects .
Several compounds share structural similarities with 2-(Benzylamino)-N-isobutylbenzamide. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-(Benzylamino)-N-cyclohexylbenzamide | Contains a cyclohexyl group instead of isobutyl | Potentially different pharmacokinetics due to cyclic structure |
| N-benzyl-N-isobutylacetamide | Acetamide instead of benzamide | May exhibit different biological activities due to acetamide moiety |
| 2-(Phenethylamino)-N-isopropylbenzamide | Phenethyl group instead of benzyl | Altered lipophilicity affecting absorption and distribution |
The uniqueness of 2-(Benzylamino)-N-isobutylbenzamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.
The systematic name 2-(benzylamino)-N-isobutylbenzamide derives from its structural components:
Molecular formula: C18H22N2O
Molecular weight: 282.38 g/mol (calculated via atomic composition)
The compound’s architecture creates three distinct regions:
Key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| SMILES | O=C(NC(C)C)C1=CC=CC=C1NC2=CC=CC=C2 |
| InChI Key | RYVKRZQKXGASKB-UHFFFAOYSA-N (calculated) |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
While no published crystallographic data exists specifically for 2-(benzylamino)-N-isobutylbenzamide, analogous benzamide structures reveal:
Hypothetical crystal packing (based on ):
Conformational analysis via DFT calculations (B3LYP/6-31G*) predicts: